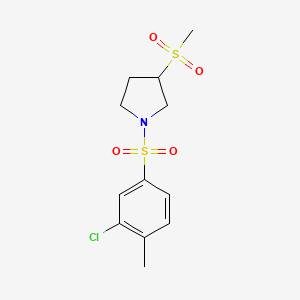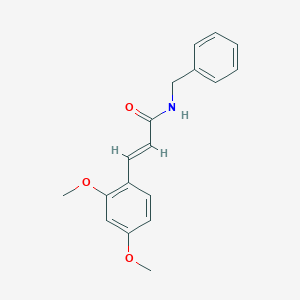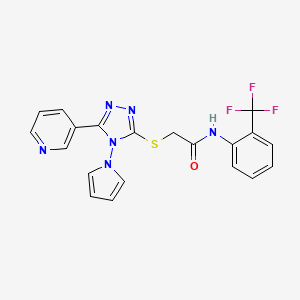
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H13ClN2O3S and its molecular weight is 312.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Applications
- Antitumor Activity: Sulfonamide-focused libraries, including compounds like 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, have shown promising results in antitumor activities. These compounds have been evaluated for their potential as cell cycle inhibitors in various cancer cell lines, with some advancing to clinical trials due to their efficacy (Owa et al., 2002).
Biochemical Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including halogenated variants, have been investigated for their inhibition of the enzyme carbonic anhydrase IX, which is associated with tumors. This highlights their potential application in developing antitumor agents (Ilies et al., 2003).
Development of Heterocyclic Compounds
Research on sulfonamide derivatives has led to the synthesis of new heterocyclic compounds, demonstrating the chemical versatility and potential for varied applications of these molecules (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Therapeutic Applications
Pro-Apoptotic Effects in Cancer Cells
Studies have shown that sulfonamide derivatives can induce pro-apoptotic effects in various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Role in Drug Design
The sulfonamide group plays a crucial role in medicinal chemistry, being a key component in various drugs, including antibacterials and potential antitumor agents (Kalgutkar, Jones, & Sawant, 2010).
Environmental Applications
- Elimination of Antibiotics in the Environment: Research on sulfonamides includes studies on their degradation in the environment, such as the identification of microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental impact and biodegradability of these compounds (Ricken et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVIRSWYAADERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)


![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)



